

# Technical Guide: Structural Identification and Control of Fulvestrant Impurity 4 (Mesylate Intermediate)

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## Compound of Interest

Compound Name: *Fulvestrant Impurity 4*

CAS No.: 1621885-82-2

Cat. No.: B601965

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## Executive Summary: Defining the Target

In the development of Fulvestrant, impurity profiling often encounters "Impurity 4" (referenced in chemical databases such as PubChem and Chemicea under CAS 1621885-82-2).<sup>[1]</sup> Unlike the oxidative degradation products (e.g., Fulvestrant Sulfone/Impurity B) or stereoisomers (Impurity A), Impurity 4 is a synthetic process impurity.

Identity of Impurity 4:

- Chemical Name: (7

,17

)-3-Hydroxy-17-(acetyloxy)-7-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10)-triene.<sup>[1]</sup>

- Nature: It is a key intermediate derivative where the 17-hydroxyl is protected as an acetate, and the side-chain terminus is activated as a mesylate (methanesulfonate), prior to the coupling with the pentafluoropentyl thiol moiety.<sup>[1]</sup>

- Criticality: As a reactive alkyl mesylate, it poses potential genotoxic risks (PGI) and indicates incomplete conversion during the side-chain elongation step.[1]

This guide details the strategy to isolate, identify, and control this impurity, distinguishing it from the fluorinated drug substance.[1]

## The Analytical Challenge: "The Missing Fluorine"

The primary challenge in identifying Impurity 4 is that it elutes near the main peak or other lipophilic intermediates in Reverse Phase Chromatography (RPC) but lacks the characteristic fluorine signature of Fulvestrant.

### Comparative Physicochemical Profile[1]

Feature	Fulvestrant (API)	Impurity 4 (Mesylate Intermediate)	Analytical Impact
Formula	C	C	Distinct Mass Shift
	H	H	
	F	H	
	O	O	
	S	S	
MW	606.77 Da	~532.73 Da	Mass Defect
Fluorine Content	5 Fluorine atoms	0 Fluorine atoms	F-NMR Silent
Key Functional Group	Sulfoxide (S=O)	Mesylate (OMs) & Acetate (OAc)	Distinct IR/NMR signals
Polarity	High Lipophilicity	Moderate Lipophilicity	Elutes earlier than API in RP-HPLC

## Structural Elucidation Strategy

To definitively identify Impurity 4, a multi-hyphenated approach (LC-MS/MS + NMR) is required.

[1] The absence of the pentafluoro-chain is the primary diagnostic marker.[1]

## Mass Spectrometry (LC-MS/MS) Workflow[1][3][4]

Instrument: Q-TOF or Orbitrap (High Resolution).[1] Ionization: ESI Positive Mode (Mesylates ionize well as ammonium adducts if NH

buffers are used).[1]

Diagnostic Fragmentation Logic:

- Parent Ion: Look for
  - at m/z 533.29 or
  - at m/z 550.32.[1]
- Neutral Loss: The mesylate group is a good leaving group.[1] Expect a neutral loss of methanesulfonic acid (
  - 96 Da).
  - (Loss of MsOH).[1]
- Acetate Loss: Loss of acetic acid (
  - 60 Da) from the 17-position.[1]
  - (Steroid core + nonyl chain).[1]

## Nuclear Magnetic Resonance (NMR)[1][5]

NMR provides the "fingerprint" confirmation. The key is to prove the presence of the Mesyl and Acetate groups and the absence of the fluorinated tail.[1]

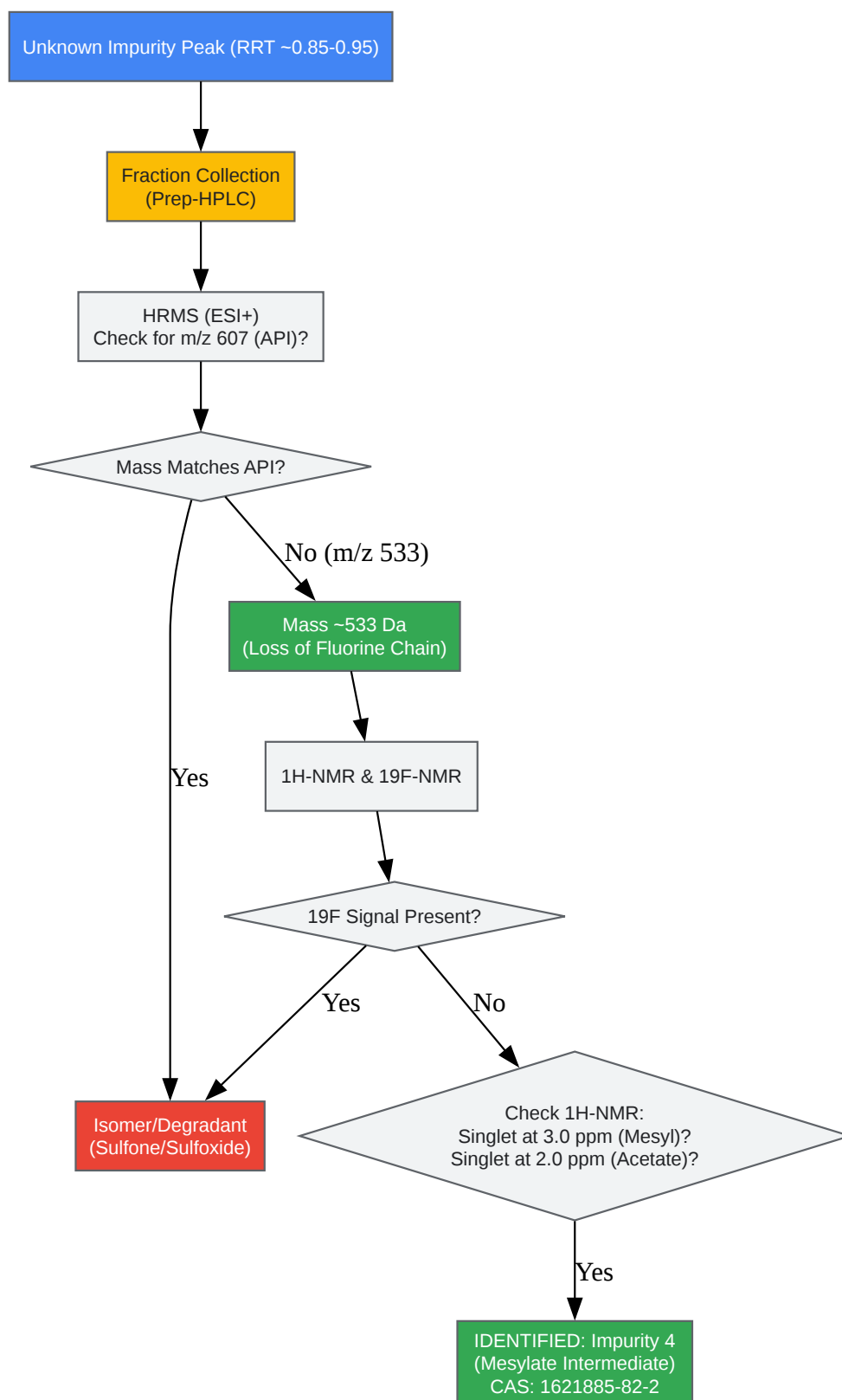
Protocol: Dissolve ~5 mg isolated impurity in CDCl<sub>3</sub>

Key Chemical Shifts (

ppm):

Proton Environment	Signal Type	Chemical Shift ( )	Diagnostic Value
Mesylate Methyl (-OSO CH )	Singlet (3H)	~3.00 ppm	Definitive Marker for Impurity 4
Acetate Methyl (-OCOCH )	Singlet (3H)	~2.05 ppm	Confirms 17-protection intact
Terminal Fluorine Neighbors	Multiplet	ABSENT	Confirms side chain truncation
Aromatic Ring A	Multiplets	6.5 - 7.2 ppm	Confirms Steroid Core integrity

## Workflow Diagram[1]



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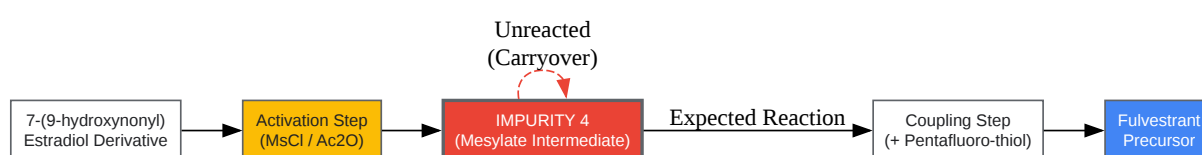
Figure 1: Decision tree for distinguishing Impurity 4 from standard Fulvestrant degradants.

## Mechanism of Formation (Root Cause)[6]

Understanding the origin is the only way to implement control. Impurity 4 is not a degradation product of the final API; it is an Unreacted Intermediate.

The Synthesis Context: Fulvestrant synthesis typically involves coupling a 7-nonyl-estradiol derivative with a pentafluoropentyl side chain.[1]

- Step A: The 7-(9-hydroxynonyl) estradiol intermediate is protected (Acetate) and activated (Mesylation) to create a leaving group.[1]
  - Result: Impurity 4 is formed here.
- Step B: This Mesylate reacts with 4,4,5,5,5-pentafluoropentane-1-thiol (Thiolation).[1]
  - Failure Mode: If Step B is incomplete, or if the stoichiometry is off, the Mesylate (Impurity 4) remains.[1]
- Step C: Deprotection (Hydrolysis of Acetate).[1]
  - Carryover: If the Mesylate is not purged before deprotection, it may hydrolyze to the alcohol or persist if the workup is mild.



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Figure 2: Origin of Impurity 4 in the synthetic pathway.[1]

## Control and Remediation Strategy

Since Impurity 4 is an alkyl mesylate, it is structurally alert for genotoxicity (potential alkylating agent). Control must be rigorous.[1]

- Purge Point: The most effective purge is crystallization after the coupling step (Step B).[1]  
The solubility difference between the fluorinated product and the mesylate should be exploited using non-polar solvents (e.g., heptane/ethyl acetate mixtures).
- Reaction Monitoring (IPC):
  - Implement an IPC (In-Process Control) method using HPLC.[1]
  - Limit: The reaction must proceed until Impurity 4 is < 0.1% before quenching.
- Destruction: Ensure the subsequent deprotection step (usually alkaline hydrolysis) is vigorous enough to hydrolyze any remaining mesylate to the corresponding alcohol (which is less toxic and easier to separate), although the primary goal should be upstream conversion.

## References

- PubChem Compound Summary. "**Fulvestrant Impurity 4** (CAS 1621885-82-2)."[1][2]  
National Center for Biotechnology Information. [[Link](#)][1]
- European Pharmacopoeia (Ph.[1][3][4] Eur.). "Fulvestrant Monograph 2443." EDQM. (For standard impurity nomenclature A-F). [[Link](#)]

(Note: While pharmacopoeial standards (EP/USP) use letter designations, "Impurity 4" is the industry-standard designation for the mesylate intermediate described above in custom synthesis and impurity standard catalogs.)[1]

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## Sources

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- 2. [Fulvestrant Impurity 4 | C30H44O6S | CID 169490778 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Fulvestrant-Impurity-4) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

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